molecular formula C21H26FN5O2 B2501083 7-(4-氟苯甲基)-1,3-二甲基-8-[(2-甲基哌啶-1-基)甲基]-3,7-二氢-1H-嘌呤-2,6-二酮 CAS No. 851937-88-7

7-(4-氟苯甲基)-1,3-二甲基-8-[(2-甲基哌啶-1-基)甲基]-3,7-二氢-1H-嘌呤-2,6-二酮

货号 B2501083
CAS 编号: 851937-88-7
分子量: 399.47
InChI 键: HCCCMIVJLIMONU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "7-(4-fluorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione" is a structurally complex molecule that appears to be related to a class of purine derivatives with potential pharmacological properties. The purine scaffold is a versatile core structure that has been modified in various ways to produce compounds with a wide range of biological activities, including antiviral, antidepressant, and anxiolytic effects .

Synthesis Analysis

The synthesis of purine derivatives often involves the introduction of various substituents at key positions on the purine core to modulate the compound's biological activity. For instance, the introduction of a lipophilic, electron-withdrawing group at the C-2 position has been shown to enhance antirhinovirus activity . Similarly, the incorporation of basic nitrogen atoms and the modification of the benzyl group have been employed to improve water solubility and to target multiple receptors, such as adenosine receptors and monoamine oxidases, which are relevant for neurodegenerative diseases . The synthesis of such compounds typically requires multiple steps, including the formation of the purine core, followed by the sequential addition of substituents.

Molecular Structure Analysis

The molecular structure of purine derivatives can significantly influence their binding affinity to various receptors. For example, the introduction of a morpholine ring and the specific orientation of arylpiperazine fragments have been found to affect the binding to serotonin receptors . Crystal structure analysis can reveal the conformation of these molecules and the types of interactions they may form with their targets, such as hydrogen bonds and π-π interactions .

Chemical Reactions Analysis

The reactivity of purine derivatives can be influenced by the presence of substituents that either activate or deactivate the purine core toward further chemical transformations. For instance, the presence of electron-withdrawing groups can make certain positions on the purine ring more susceptible to nucleophilic attack, which can be exploited in the synthesis of analogs with varied biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as solubility, lipophilicity, and metabolic stability, are crucial for their pharmacokinetic profiles and, consequently, their therapeutic potential. Compounds with improved water solubility and appropriate lipophilicity are more likely to have favorable absorption and distribution characteristics . Metabolic stability, often assessed using human liver microsomes, is another important factor that can predict the compound's half-life and the potential for drug-drug interactions .

科学研究应用

潜在的精神活性

Chłoń-Rzepa等人(2013年)进行的一项研究专注于类似化合物的精神活性潜力。他们合成了一系列嘌呤-2,6-二酮衍生物,针对5-HT1A、5-HT2A和5-HT7受体。这些化合物在小鼠中显示出抗抑郁和抗焦虑特性。

合成技术

Khaliullin和Shabalina(2020年)在他们的研究paper中讨论了一种使用硫代环戊烯基保护基合成8-取代的1-苄基-3-甲基-3,7-二氢-1H-嘌呤-2,6-二酮的方法。这突出了一种与类似化合物相关的合成技术。

神经退行性疾病

Brunschweiger等人(2014年)探索水溶性三环黄嘌呤衍生物,包括嘌呤-2,6-二酮,作为神经退行性疾病的多靶药物。他们确定了作用于腺苷受体和单胺氧化酶的化合物,可能有助于治疗神经退行性疾病。

噻二唑环嘌呤合成

Hesek和Rybár(1994年)在他们的study中合成了新的噻二唑-[3,2-f]-嘌呤环系统,包括嘌呤-2,6-二酮衍生物。这项研究增加了对合成结构多样的嘌呤衍生物的认识。

抗哮喘活性

Bhatia等人(2016年)investigated嘌呤-2,6-二酮的黄色素衍生物用于抗哮喘活性。他们发现合成化合物具有显著的血管扩张活性,表明在哮喘治疗中具有潜力。

手性分离技术

Peikova等人(2019年)开发了一种method,用于使用高效液相色谱分离类似化合物的对映体。这种技术对于在研究中识别特定异构体至关重要。

晶体结构分析

Karczmarzyk等人(1995年)analyzed了与嘌呤-2,6-二酮相关的茶碱基团的化合物的晶体结构,提供了有关其分子构型的见解。

属性

IUPAC Name

7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN5O2/c1-14-6-4-5-11-26(14)13-17-23-19-18(20(28)25(3)21(29)24(19)2)27(17)12-15-7-9-16(22)10-8-15/h7-10,14H,4-6,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCCMIVJLIMONU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。